1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

Overview

Description

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is a chemical compound with the molecular formula C9H16BClF4N2 and a molecular weight of 274.49 g/mol . This compound is known for its use in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate typically involves the reaction of pyrrolidine with a chlorinating agent in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this reaction while maintaining strict control over the reaction environment to prevent moisture sensitivity and ensure high purity of the final product .

Chemical Reactions Analysis

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It is used as a condensing agent in organic synthesis, facilitating the formation of carbon-nitrogen bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific nucleophile and reaction conditions .

Scientific Research Applications

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate has a wide range of applications in scientific research:

Biology: The compound’s structural properties make it useful in the study of biological molecules and their interactions.

Mechanism of Action

The mechanism of action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate involves its ability to act as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The pyrrolidine ring in its structure enhances its reactivity and allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate can be compared with other similar compounds such as:

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate: Similar in structure but with different anionic components, affecting its reactivity and applications.

Chloro-N,N,N’,N’-bis(tetramethylene)formamidinium Tetrafluoroborate: Another related compound with similar uses in organic synthesis.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the tetrafluoroborate anion, which provides distinct reactivity and stability properties .

Biological Activity

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate (CAS Number: 115007-14-2) is a compound that has garnered interest in various fields, particularly in medicinal and synthetic chemistry. Its unique structure, characterized by a pyrrolidine ring and a tetrafluoroborate anion, suggests potential biological activities that warrant thorough investigation.

Molecular Structure

- Molecular Formula : C9H16BClF4N2

- Molecular Weight : 274.5 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 104-108 °C

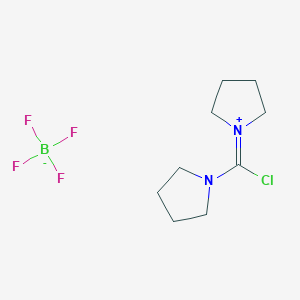

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chloro group attached to a pyrrolidine, contributing to its reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can inhibit bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

- Neuroactive Effects : The presence of the pyrrolidine ring often correlates with neuroactive properties, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various pyrrolidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis .

- Neuropharmacological Effects : Research published in pharmacological journals indicated that compounds with similar structures could modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The specific pathways involved, including apoptosis induction, are areas of ongoing research .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactive | Modulation of neurotransmitter systems | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Safety and Handling

This compound is classified with safety warnings due to its potential hazards:

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

- Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood.

Properties

IUPAC Name |

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRROZYAIGHAMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371509 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115007-14-2 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.